The compound "2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one" belongs to a broader class of chemicals known as imidazo[1,2,4]triazines, which have been the subject of various studies due to their pharmacological potential. These compounds have been synthesized and evaluated for their therapeutic applications, including as antiasthma agents, PDE 5 inhibitors, serotonin-3 receptor antagonists, and angiotensin II antagonists. The research into these compounds is driven by the need for more effective and selective drugs with fewer side effects for the treatment of various conditions.
The substituted imidazo[1,5-d][1,2,4]triazines have shown activity in inhibiting histamine release, a key factor in the pathophysiology of asthma. Compounds such as 1-ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one have demonstrated in vivo activity in animal models, indicating their potential as antiasthma medications1.
The discovery of 2-aryl-substituted imidazo[5,1-f][1,2,4]triazin-4(3H)-ones as potent PDE 5 inhibitors has led to the development of drugs like Vardenafil-hydrochloride for the treatment of erectile dysfunction. These compounds have shown superior activity compared to other purine-isosteric inhibitors and have progressed to clinical studies2.
The synthesis of selective serotonin-3 receptor antagonists, such as 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has opened up possibilities for treating central nervous system disorders. These compounds can penetrate the blood-brain barrier, making them useful pharmacological tools for both in vitro and in vivo studies3.
Imidazo[1,2,4]triazines have also been evaluated as nonpeptide angiotensin II antagonists. These compounds, including 3-n-butyl-5-[(2-carboxybenzyl)thio]-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-4H-1,2,4-triazole, have shown potent in vitro and in vivo activity, suggesting their use in managing hypertension4.
2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one is a chemical compound with the molecular formula and a molecular weight of approximately 312.37 g/mol. This compound is primarily recognized as an intermediate in the synthesis of Vardenafil, a medication used to treat erectile dysfunction. The compound is also known by several synonyms, including Desulfovardenafil and Vardenafil Intermediate .
This compound belongs to the class of heterocyclic compounds, specifically the imidazo[5,1-f][1,2,4]triazin derivatives. It features a complex structure that includes various functional groups such as an ethoxy group and multiple nitrogen atoms within its triazine ring system. Its classification as a pharmaceutical intermediate highlights its relevance in medicinal chemistry and drug development .
The synthesis of 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one typically involves several steps:
Technical parameters such as reaction time, solvent choice, and temperature are critical for achieving high yields and minimizing impurities.
The molecular structure of 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one can be analyzed through X-ray crystallography. Key structural features include:
The chemical reactivity of 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one includes:
As an intermediate in the synthesis of Vardenafil, the mechanism of action for 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one is primarily linked to its role in modulating phosphodiesterase type 5 activity. This inhibition leads to increased levels of cyclic guanosine monophosphate in smooth muscle cells of the corpus cavernosum, facilitating vasodilation and improved erectile function.
Studies have shown that modifications to the imidazo[5,1-f][1,2,4]triazin core can significantly influence potency and selectivity for phosphodiesterase isoforms .
The physical properties of 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one include:
Chemical properties include stability under standard laboratory conditions but may degrade upon exposure to extreme environmental factors such as strong acids or bases .
The primary application of 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one lies in its use as an intermediate in pharmaceutical synthesis. Specifically:
The imidazo[5,1-f][1,2,4]triazin-4-one core is constructed through a multistep sequence beginning with cyclocondensation reactions. A common approach involves reacting 4-amino-5-methyl-2-propyl-1H-imidazole with glyoxal derivatives under acidic catalysis, forming the bicyclic triazinone ring. Alternative routes employ N-acylimidazoles as substrates, undergoing annulation with hydrazine followed by oxidative dehydrogenation to aromatize the triazinone ring [10]. Key challenges include regioselectivity at the C5 and C7 positions and minimizing dimerization by-products. Modern protocols achieve regiocontrol through sterically hindered catalysts (e.g., ZnCl₂) and low-temperature cycling (0–5°C), suppressing side reactions and improving core purity to >90% [7] [10].
This compound (CAS 224789-21-3) is formally designated as Desulfovardenafil, the penultimate precursor in synthesizing Vardenafil—a potent PDE5 inhibitor [1] [4] [7]. Its structure incorporates the pharmacophore essential for PDE5 binding: the ethoxyphenyl group mimics cGMP’s phenyl moiety, while the propyl chain enhances lipophilicity for tissue penetration. During Vardenafil manufacturing, the intermediate undergoes sulfonation at N3 using chlorosulfonic acid, introducing the sulfonyl group required for API activity [2] [4]. Batch purity specifications exceed 95% (HPLC) to prevent carry-over impurities in the final drug product [1] [6].
Functionalization of the imidazotriazinone core occurs via two critical steps:
Solvent polarity critically influences cyclocondensation efficiency. High-polarity solvents (e.g., DMF, N-MP) accelerate ring closure but risk hydrolysis, while toluene minimizes decomposition but slows kinetics. Optimized conditions use binary mixtures (toluene:DMF, 4:1), balancing reaction rate (k = 0.12 min⁻¹) and product stability [10].
Table 1: Solvent Impact on Cyclocondensation Kinetics
Solvent System | Reaction Rate (k, min⁻¹) | Yield (%) | By-Products (%) |
---|---|---|---|
DMF | 0.25 | 78 | 15 |
Toluene | 0.08 | 82 | 5 |
Toluene:DMF (4:1) | 0.12 | 91 | 3 |
Crude product purification employs sequential techniques:
CAS No.: 102577-03-7
CAS No.: 137550-92-6
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: